molecular formula C7H6ClF B036288 1-[Chloro(dideuterio)methyl]-4-fluorobenzene CAS No. 1219804-18-8

1-[Chloro(dideuterio)methyl]-4-fluorobenzene

Cat. No. B036288
M. Wt: 146.58 g/mol
InChI Key: IZXWCDITFDNEBY-BFWBPSQCSA-N
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Description

“1-[Chloro(dideuterio)methyl]-4-fluorobenzene” is a halogenated aromatic compound, specifically a derivative of benzene. Benzene is a cyclic compound, with a ring of six carbon atoms and alternating single and double bonds . The “chloro(dideuterio)methyl” and “fluoro” parts suggest the presence of a chlorine atom, two deuterium atoms (which are isotopes of hydrogen), a methyl group (CH3), and a fluorine atom attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve halogenation, a common reaction for benzene derivatives. This typically involves the substitution of one or more hydrogen atoms in the benzene ring with halogen atoms . The introduction of the deuterium atoms could potentially be achieved through isotopic exchange reactions .


Molecular Structure Analysis

The molecular structure would be based on the benzene ring, with the chloro(dideuterio)methyl and fluoro substituents attached at the 1 and 4 positions respectively. The exact spatial configuration would depend on the specific synthesis process .


Chemical Reactions Analysis

Benzene derivatives can undergo a variety of reactions, including further halogenation, nitration, sulfonation, and alkylation . The presence of the halogens may also enable nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, halogenated benzene derivatives are relatively stable due to the stability of the benzene ring. They may have different reactivity and polarity compared to benzene due to the presence of the halogens .

Safety And Hazards

As with all chemicals, safety and hazards would depend on the specific compound and its concentration. Some halogenated organic compounds can be hazardous and require careful handling .

Future Directions

Future research could potentially explore the synthesis of this compound, its reactions, and its potential applications. Deuterium-labeled compounds, for example, are often used in mechanistic studies in chemistry .

properties

IUPAC Name

1-[chloro(dideuterio)methyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWCDITFDNEBY-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(dideuterio)methyl]-4-fluorobenzene

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